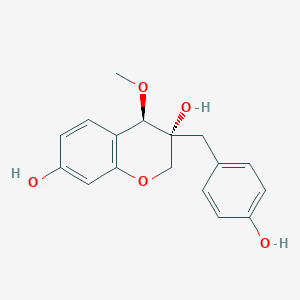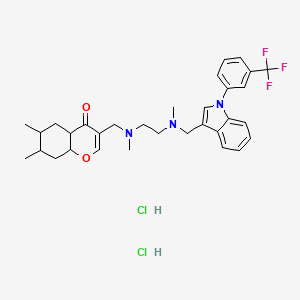
SPD304Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SPD304Hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Functionalization: Introduction of the trifluoromethyl group and other substituents to the indole core.
Coupling Reactions: Coupling the functionalized indole with other molecular fragments to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
SPD304Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .
科学研究应用
SPD304Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the effects of small molecule inhibitors on these interactions.
Biology: Employed in cell signaling studies to understand the role of TNF-α in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating chronic inflammatory diseases by inhibiting TNF-α activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TNF-α
作用机制
SPD304Hydrochloride exerts its effects by binding to the trimeric TNF-α subunits, displacing one of the trimer units, and causing the dissociation of the trimer. This results in the loss of activity at the receptor TNFR1. The compound specifically interacts with the Glycine 122 residue, inhibiting the trimerization of TNF-α, which is essential for its biological activity. Additionally, this compound inhibits the activity of the receptor activator of nuclear factor-κB ligand (RANKL) through a similar interaction .
相似化合物的比较
Similar Compounds
Quinacrine Dihydrochloride: Another TNF-α inhibitor with different structural properties.
Chloroquine Diphosphate: Known for its anti-inflammatory properties and TNF-α inhibition.
Bepristat 2a Hydrochloride: A compound with similar inhibitory effects on TNF-α
Uniqueness
SPD304Hydrochloride is unique due to its specific mechanism of action, targeting the trimeric structure of TNF-α and causing its dissociation. This specificity and the ability to inhibit TNF-α activity with high selectivity make it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
1049741-03-8 |
|---|---|
分子式 |
C32H34Cl2F3N3O2 |
分子量 |
620.5 g/mol |
IUPAC 名称 |
6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one;dihydrochloride |
InChI |
InChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H |
InChI 键 |
GOZMBJCYMQQACI-UHFFFAOYSA-N |
SMILES |
CC1CC2C(CC1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
规范 SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


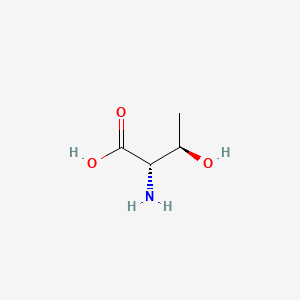
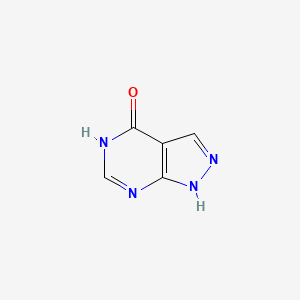
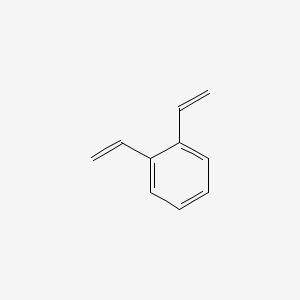
![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

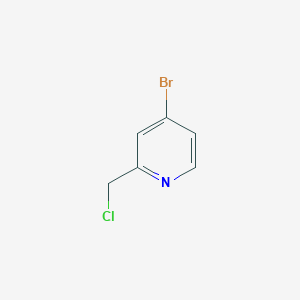
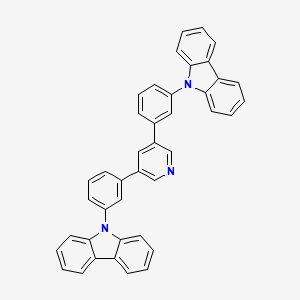
![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)
![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)
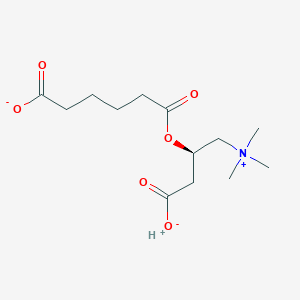
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)
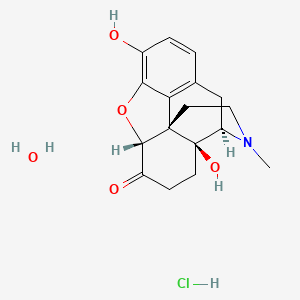
![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)
